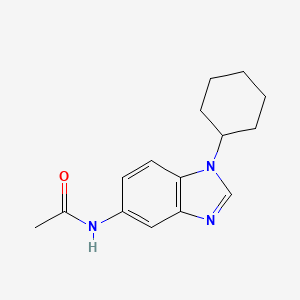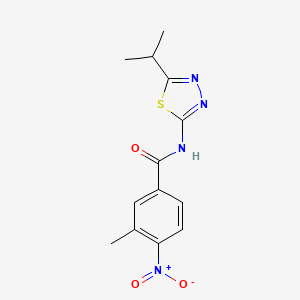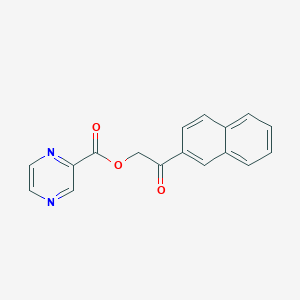
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising target for further investigation. In
Mécanisme D'action
The exact mechanism of action of N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide may have other effects on cellular signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects. Some studies have suggested that this compound may have antioxidant properties, which could help to protect cells from damage caused by oxidative stress. Additionally, N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide may have anti-inflammatory effects, which could help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. Additionally, this compound has been shown to have a variety of potential applications in scientific research, making it a promising target for further investigation. However, one limitation is that the exact mechanism of action of N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide is not fully understood, which could make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide. One area of interest is further investigation of its potential as a therapeutic target for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, future studies could explore the potential use of N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide in combination with other compounds or therapies to enhance its effectiveness as a treatment for various diseases.
Méthodes De Synthèse
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 1-cyclohexyl-1H-benzimidazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction yields N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide as a white solid with a melting point of around 150-152°C.
Applications De Recherche Scientifique
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a therapeutic target for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide has been shown to have potential as a therapeutic target for other diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-cyclohexylbenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(19)17-12-7-8-15-14(9-12)16-10-18(15)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLFTSLFSAGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)


![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)


![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)
